molecular formula C20H24N2O2 B12604154 2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide CAS No. 918408-43-2

2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B12604154
CAS No.: 918408-43-2
M. Wt: 324.4 g/mol
InChI Key: JSBFBUOGZBXOJH-UHFFFAOYSA-N
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Description

2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide is a chemical compound with a complex structure that includes a piperidine ring, a hydroxyphenyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide typically involves the reaction of 4-hydroxybenzaldehyde with piperidine to form an intermediate Schiff base. This intermediate is then reacted with 3-methylphenylacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are also implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-N-(3-chlorophenyl)acetamide
  • 2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-N-(3-fluorophenyl)acetamide
  • 2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-N-(3-bromophenyl)acetamide

Uniqueness

2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

CAS No.

918408-43-2

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

2-[4-(4-hydroxyphenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C20H24N2O2/c1-15-3-2-4-18(13-15)21-20(24)14-22-11-9-17(10-12-22)16-5-7-19(23)8-6-16/h2-8,13,17,23H,9-12,14H2,1H3,(H,21,24)

InChI Key

JSBFBUOGZBXOJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C3=CC=C(C=C3)O

Origin of Product

United States

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